1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 3-chlorophenyl group and a 2-(4-fluorophenyl)-2-morpholinoethyl group, making it a molecule of interest for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea typically involves the reaction of 3-chloroaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the chlorine and fluorine substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include urea oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(3-Chlorophenyl)-3-(2-(4-chlorophenyl)-2-morpholinoethyl)urea
- 1-(3-Fluorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
- 1-(3-Bromophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholinoethyl group provides a distinct molecular framework that can interact with various biological targets in unique ways, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-15-2-1-3-17(12-15)23-19(25)22-13-18(24-8-10-26-11-9-24)14-4-6-16(21)7-5-14/h1-7,12,18H,8-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXQEADCOMYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.